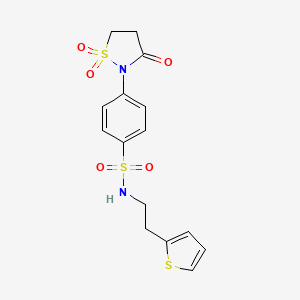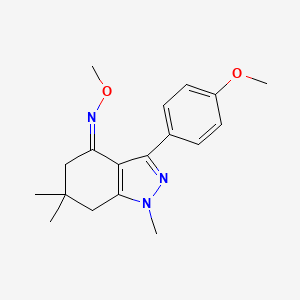![molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4](/img/structure/B2890747.png)
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” is a chemical compound with the molecular formula C19H12ClN3O2S . It has an average mass of 381.836 Da and a monoisotopic mass of 381.033875 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H, (H,22,24) (H,23,25) . This code provides a detailed description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have developed several methods for synthesizing quinoline thiosemicarbazide derivatives, including N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and explored their biological activities. For instance, Keshk et al. (2008) described the synthesis of quinoline-2-carbohydrazide derivatives and evaluated their antimicrobial activity. These compounds demonstrated significant antimicrobial properties against various microorganisms (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008). Similarly, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial effectiveness, indicating the potential of such compounds in addressing bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Anticancer Properties
The synthesis of novel quinoline derivatives has also been explored for their potential anticancer properties. Jarak et al. (2005) studied the interactions of cyclic quinoline derivatives with DNA/RNA and evaluated their antiproliferative effects on human tumor cells, suggesting a mechanism involving topoisomerase "poisoning" (Jarak, Kralj, Šuman, Pavlović, Dogan, Piantanida, Žinić, Pavelić, & Karminski-Zamola, 2005). Bingul et al. (2016) identified a new scaffold with quinoline hydrazide derivatives showing significant selectivity and potency against neuroblastoma and breast adenocarcinoma cell lines, highlighting their therapeutic potential (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
Novel Synthesis Methods
Advancements in synthesis techniques for quinoline derivatives have been reported, focusing on improving efficiency and reducing reaction times. For example, Nandeshwarappa et al. (2005) developed an efficient microwave-assisted synthesis method for thieno[2,3-b]quinolines under solvent-free conditions, demonstrating a novel approach to generating these compounds more effectively (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).
Biological Evaluation and Molecular Docking
Investigations into the biological activities of quinoline-2-carbohydrazide derivatives extend into evaluating their antioxidant and anti-inflammatory properties. Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and assessed their in vitro activities, with molecular docking studies providing insights into the structure-activity relationships (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGRAOFNHBEFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)


![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)




